molecular formula C6H8INO2 B13454047 5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one

5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B13454047
M. Wt: 253.04 g/mol
InChI Key: DJYAMMRXLMVLOK-UHFFFAOYSA-N
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Description

5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the iodoethenyl group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3) . This reaction affords the desired product in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(OAc)2 and Pd(PPh3)2Cl2 are commonly used catalysts.

    Bases: Sodium carbonate (Na2CO3) is often used as a base in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling with boronic acids can yield diaryl or difluoroethene derivatives .

Scientific Research Applications

5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions. The iodoethenyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the iodoethenyl group, allowing it to react with boronic acids to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone core, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H8INO2

Molecular Weight

253.04 g/mol

IUPAC Name

5-(1-iodoethenyl)-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H8INO2/c1-4(7)5-3-8(2)6(9)10-5/h5H,1,3H2,2H3

InChI Key

DJYAMMRXLMVLOK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C(=C)I

Origin of Product

United States

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